molecular formula C17H19NO2 B2936063 (4-Isobutoxyphenyl)(phenyl)methanone oxime CAS No. 33707-61-8

(4-Isobutoxyphenyl)(phenyl)methanone oxime

Cat. No.: B2936063
CAS No.: 33707-61-8
M. Wt: 269.344
InChI Key: LOZKEOXUVYADAV-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isobutoxyphenyl)(phenyl)methanone oxime is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.344 g/mol. It is used primarily in scientific research due to its unique properties, which allow for innovative studies and breakthroughs in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isobutoxyphenyl)(phenyl)methanone oxime typically involves the reaction of (4-Isobutoxyphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods: The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Isobutoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

(4-Isobutoxyphenyl)(phenyl)methanone oxime has diverse applications in scientific research:

    Material Science: It is explored for potential use in two-dimensional materials, leading to the development of new materials with unique properties.

    Optoelectronic Devices: Its properties are studied for potential use in optoelectronic devices, which could result in improved performance of these devices.

    Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.

    Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of (4-Isobutoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. For example, compounds structurally related to this compound have been studied for their potential in cancer therapy by inhibiting tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle, and inducing apoptosis. Additionally, it may inhibit enzymes such as 4-Hydroxyphenylpyruvate dioxygenase, which is a vital target for herbicide discovery.

Comparison with Similar Compounds

    (4-Octyloxyphenyl)(phenyl)methanone oxime: Similar in structure but with an octyloxy group instead of an isobutoxy group.

    (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: A compound from the phenstatin family with potent cytotoxicity against tumor cell lines.

    Aryl-naphthyl methanone derivatives: Designed as potential herbicides with preferential herbicidal activity.

Uniqueness: (4-Isobutoxyphenyl)(phenyl)methanone oxime is unique due to its specific isobutoxy substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in material science and optoelectronics.

Properties

IUPAC Name

(NE)-N-[[4-(2-methylpropoxy)phenyl]-phenylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-15(9-11-16)17(18-19)14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZKEOXUVYADAV-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.